molecular formula C14H10Br3NO2 B284559 N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide

N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide

Cat. No.: B284559
M. Wt: 463.95 g/mol
InChI Key: DESZKFCROJGXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP is a derivative of the nonsteroidal anti-inflammatory drug, diclofenac, and is known for its potent anti-inflammatory and analgesic properties.

Mechanism of Action

N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By blocking the activity of COX, this compound reduces the production of inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the production of inflammatory mediators such as prostaglandins and leukotrienes, suppressing the activation of immune cells such as macrophages and T cells, and reducing the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide for lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.

Future Directions

There are a number of future directions for research on N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide, including:
1. Developing new formulations of this compound that are more effective and have fewer side effects.
2. Investigating the potential use of this compound in the treatment of other inflammatory diseases such as asthma and multiple sclerosis.
3. Studying the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound.
4. Investigating the potential use of this compound as a tool for studying the role of inflammation in the development of chronic diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, this compound is a promising compound with potent anti-inflammatory and analgesic effects that has significant potential for the development of new anti-inflammatory drugs. While there are some limitations to its use in lab experiments, there are also a number of future directions for research on this compound that could lead to new insights into the mechanisms of inflammation and pain, and the development of new treatments for inflammatory diseases.

Synthesis Methods

N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide can be synthesized by reacting 2-bromophenylamine with 2,4-dibromophenol in the presence of acetic anhydride and triethylamine. The reaction takes place in a solvent such as chloroform or dichloromethane, and the product is purified through recrystallization.

Scientific Research Applications

N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new anti-inflammatory drugs.

Properties

Molecular Formula

C14H10Br3NO2

Molecular Weight

463.95 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide

InChI

InChI=1S/C14H10Br3NO2/c15-9-5-6-13(11(17)7-9)20-8-14(19)18-12-4-2-1-3-10(12)16/h1-7H,8H2,(H,18,19)

InChI Key

DESZKFCROJGXBU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br)Br

Origin of Product

United States

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